molecular formula C22H26ClN5O2S2 B2420113 N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide CAS No. 1207014-62-7

N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

Cat. No. B2420113
CAS RN: 1207014-62-7
M. Wt: 492.05
InChI Key: PGXGJIWTJMYNMZ-UHFFFAOYSA-N
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Description

N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H26ClN5O2S2 and its molecular weight is 492.05. The purity is usually 95%.
BenchChem offers high-quality N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • N1-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide has been studied in the context of synthetic chemistry. Krauze et al. (2007) explored alternative products in one-pot reactions involving similar compounds, contributing to the understanding of chemical properties and synthesis pathways of related molecules (Krauze et al., 2007).

Crystal Structure Analysis

  • Investigations into the crystal structures of compounds with similarities to N1-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide have been conducted. Subasri et al. (2016) studied the crystal structures of related sulfanyl acetamides, providing insights into the molecular conformations and interactions of such compounds (Subasri et al., 2016).

Pharmacological Research

  • While excluding specific information about drug use, dosage, and side effects, some studies have investigated the pharmacological potentials of compounds structurally similar to N1-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide. For instance, Nafeesa et al. (2017) synthesized and evaluated derivatives for their antibacterial and anti-enzymatic potential (Nafeesa et al., 2017).

Spectroscopic Analysis

  • Spectroscopic techniques have been employed to characterize compounds similar to N1-(4-chlorobenzyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide. Jenepha Mary et al. (2022) used Raman and Fourier transform infrared spectroscopy for vibrational signature analysis of a structurally related molecule (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(7-oxo-2-piperidin-1-yl-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O2S2/c1-14(2)28-20(30)18-19(25-21(32-18)27-10-4-3-5-11-27)26-22(28)31-13-17(29)24-12-15-6-8-16(23)9-7-15/h6-9,14H,3-5,10-13H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXGJIWTJMYNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(N=C(S2)N3CCCCC3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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